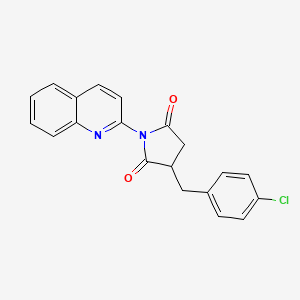
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as CCQ, is a synthetic compound that has been widely studied in scientific research. CCQ belongs to the class of pyrrolidinedione derivatives and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione exerts its biological activities by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activities of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One potential area of research is the investigation of the molecular targets of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its mechanism of action. Additionally, further studies are needed to determine the efficacy and safety of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione in the treatment of various diseases. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the development of new synthetic methods for 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione could lead to the production of analogs with improved biological activities.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-quinolinecarboxaldehyde in the presence of sodium methoxide, followed by the reaction with succinic anhydride. The final product is obtained after purification by recrystallization.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-5-13(6-9-16)11-15-12-19(24)23(20(15)25)18-10-7-14-3-1-2-4-17(14)22-18/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKAIJJSCONAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-(quinolin-2-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

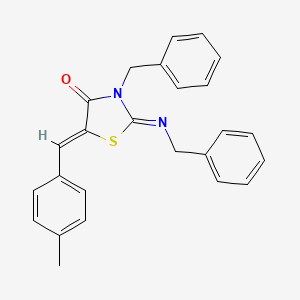
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
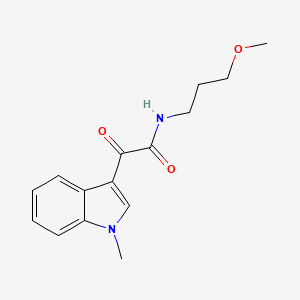
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
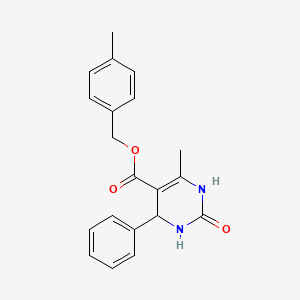

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)
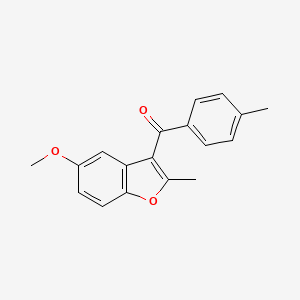
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)